Zylofuramine

Übersicht

Beschreibung

Zylofuramin ist ein Stimulans, das 1961 entwickelt wurde. Es war ursprünglich für die Verwendung als Appetitzügler und zur Behandlung von seniler Demenz bei älteren Menschen gedacht. Es gibt nur begrenzte Informationen über seine klinische Anwendung, und es scheint nie auf den Markt gebracht worden zu sein .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diese Reaktion erzeugt ein Amin-Derivat, das dann mit einem Raney-Nickel-Katalysator hydriert wird, um Zylofuramin zu erhalten .

Industrielle Produktionsmethoden

Es sind keine detaillierten Informationen über die industriellen Produktionsmethoden von Zylofuramin verfügbar, wahrscheinlich aufgrund seiner begrenzten Verwendung und der fehlenden Kommerzialisierung.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zylofuramin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene sauerstoffhaltige Derivate ergeben, während Reduktion verschiedene hydrierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Zylofuramine is a stimulant drug developed in 1961, initially intended as an appetite suppressant and for treating senile dementia in the elderly . Despite its promising applications, it has never been marketed, and comprehensive data on its biological activity remains limited.

Scientific Research Applications

This compound has been explored in various scientific research applications, primarily focusing on its stimulant properties and effects on the central nervous system .

Chemistry

This compound has been used to study the structure-activity relationships of psychomotor stimulants.

Biology

This compound has been investigated for its effects on the central nervous system. It increases levels of alertness, attention, and energy . Like other stimulants, this compound may work by increasing the release of monoamines such as dopamine, norepinephrine, and serotonin in the CNS .

Medicine

This compound was initially intended for use as an appetite suppressant and for the treatment of senile dementia . However, it has not been widely studied or approved for the treatment of any specific medical conditions .

Other potential applications

Studies have shown this compound to exhibit cytostatic and immunosuppressive properties. Cytostatic refers to the ability to slow down or inhibit cell division. Immunosuppressive properties indicate the ability to suppress the immune system's activity. Some research suggests this compound might be useful in managing lymphoproliferative disorders like leukemia and myeloma by regulating cell growth.

Wirkmechanismus

Zylofuramine exerts its effects by acting as a norepinephrine-dopamine releasing agent. It stimulates the release of these neurotransmitters, leading to increased psychomotor activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylamphetamin: Ein Stimulans mit einer ähnlichen chemischen Struktur.

N-Ethylhexedron: Ein weiteres Stimulans mit einer ähnlichen chemischen Struktur.

Einzigartigkeit

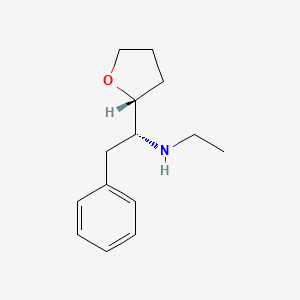

Zylofuramin ist aufgrund seiner spezifischen chemischen Struktur, die einen Tetrahydrofuranring umfasst, einzigartig. Diese Struktur unterscheidet es von anderen Stimulanzien und trägt zu seinen einzigartigen pharmakologischen Eigenschaften bei .

Biologische Aktivität

Zylofuramine is a stimulant compound that was developed in the early 1960s, primarily intended for use as an appetite suppressant and for treating senile dementia in the elderly. Despite its promising applications, it has never been marketed, and comprehensive data on its biological activity remains limited. This article aims to explore the biological activity of this compound based on available literature, including its pharmacological properties, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound's chemical formula is with a molar mass of approximately 219.33 g/mol. Its structure features an ethylamine backbone with a furan ring, which is characteristic of many stimulant drugs. The compound's structural similarity to other stimulants like ethylamphetamine suggests potential for similar mechanisms of action in biological systems .

While specific studies on this compound are scarce, its classification as a stimulant implies that it may exert its effects through mechanisms common to other stimulants. These mechanisms typically involve the modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine. Stimulants often increase the release of these neurotransmitters or inhibit their reuptake, leading to enhanced alertness and cognitive function.

Stimulant Activity

This compound has been noted for its subtle stimulant effects, which some users describe as being closer to caffeine than traditional amphetamines. Reports indicate that it may produce mild increases in energy and focus without significant euphoria or functional impairment .

Case Studies and User Reports

User experiences provide some anecdotal evidence regarding this compound's effects:

- Functional Stimulant : Users report that this compound can enhance focus and energy levels but lacks the intense stimulation associated with stronger amphetamines .

- Comparative Effects : In discussions on platforms such as Reddit, users have compared this compound with other research chemicals, noting its milder effects and lower risk of addiction compared to traditional stimulants .

Comparative Analysis with Similar Compounds

A comparative analysis can help contextualize this compound's biological activity relative to other compounds:

| Compound Name | Structure Features | Biological Activity Profile |

|---|---|---|

| This compound | Ethylamine + Furan ring | Mild stimulant; potential appetite suppressant |

| Ethylamphetamine | N-ethyl substitution | Stronger stimulant effects; higher addiction potential |

| N-Ethylhexedrone | Similar structural characteristics | Potent stimulant; euphoria and increased energy |

This table illustrates that while this compound shares structural similarities with other stimulants, its biological activity appears to be less pronounced.

Eigenschaften

IUPAC Name |

(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9-11H2,1H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFCLOLKFGSRTG-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912313 | |

| Record name | D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-92-6 | |

| Record name | 2-Furanmethanamine, N-ethyltetrahydro-α-(phenylmethyl)-, [R-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zylofuramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Threo-alpha-Benzyl-N-ethyltetrahydrofurfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZYLOFURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N66VC535R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.